methanone](/img/structure/B14966120.png)
[2-(3,4-Dimethylphenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 3,4-dimethylphenyl group and a 4-phenylpiperazine-1-carbonyl group. These substitutions confer specific chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, which can be synthesized through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. Once the quinoline core is prepared, it undergoes further functionalization to introduce the 3,4-dimethylphenyl and 4-phenylpiperazine-1-carbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.
Applications De Recherche Scientifique
2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the 3,4-dimethylphenyl and 4-phenylpiperazine-1-carbonyl groups.
4-Phenylpiperazine: Contains the piperazine moiety but lacks the quinoline core.
3,4-Dimethylphenylquinoline: Similar structure but without the piperazine substitution.
Uniqueness
2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE is unique due to the combination of the quinoline core with both the 3,4-dimethylphenyl and 4-phenylpiperazine-1-carbonyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C28H27N3O |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
[2-(3,4-dimethylphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H27N3O/c1-20-12-13-22(18-21(20)2)27-19-25(24-10-6-7-11-26(24)29-27)28(32)31-16-14-30(15-17-31)23-8-4-3-5-9-23/h3-13,18-19H,14-17H2,1-2H3 |
Clé InChI |
NJJNWOJGCQOMSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


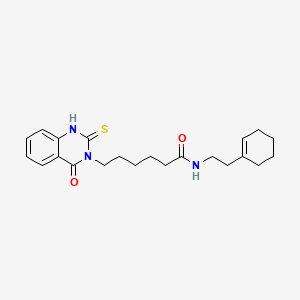
![4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14966042.png)
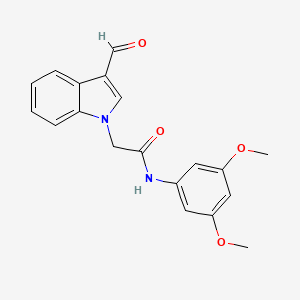
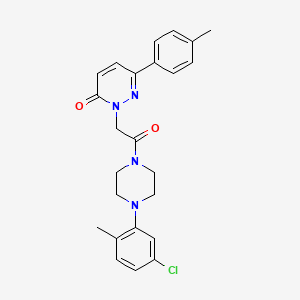
![9-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966068.png)
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14966082.png)
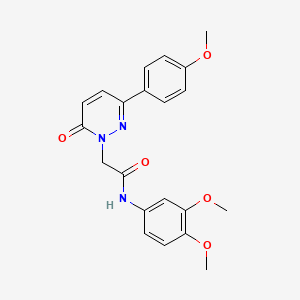
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B14966104.png)

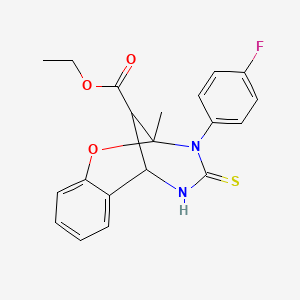
![N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14966115.png)
![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B14966128.png)
![N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966130.png)
![3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14966141.png)
